molecular formula C7H11N3 B13944486 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine CAS No. 1174645-29-4

4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine

Katalognummer: B13944486
CAS-Nummer: 1174645-29-4
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: NSQHZDFFZAESCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a fused pyrazole and piperazine ring system, which contributes to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with piperazine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through a scalable synthesis route that ensures high yield and purity. The process involves the use of cost-effective reagents and optimized reaction conditions to facilitate large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized derivatives that can be further utilized in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry .

Eigenschaften

CAS-Nummer

1174645-29-4

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-7-2-3-9-10(7)5-4-8-6/h2-3,6,8H,4-5H2,1H3

InChI-Schlüssel

NSQHZDFFZAESCF-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=CC=NN2CCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.